molecular formula C12H14N2O4S2 B3025307 Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate CAS No. 4004-20-0

Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate

Cat. No.: B3025307
CAS No.: 4004-20-0
M. Wt: 314.4 g/mol
InChI Key: FTGFURZVTLYXEX-UHFFFAOYSA-N
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Description

Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate (hereafter referred to as 3D) is a fused thiophene derivative featuring amino substituents at the 3,4-positions and ester groups at the 2,5-positions. Its synthesis involves the reaction of ethyl bromoacetate with a thieno[2,3-b]thiophene precursor, followed by purification via crystallization (83% yield) . The amino groups confer unique chelating properties, enabling applications in optical sensing, particularly for trivalent chromium (Cr(III)) ions. Upon Cr(III) binding, 3D exhibits a fluorescence enhancement due to suppression of the photoinduced electron transfer (PET) process, with a detection limit of 1.24×10⁻³ to 0.5 μM .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S2/c1-3-17-10(15)8-6(13)5-7(14)9(11(16)18-4-2)20-12(5)19-8/h3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGFURZVTLYXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)SC(=C2N)C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373040
Record name diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4004-20-0
Record name diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate typically involves the reaction of thieno[2,3-b]thiophene derivatives with appropriate amines and esterification agents. One common method includes the reaction of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid with diethyl sulfate under controlled conditions to yield the desired diethyl ester .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis techniques to enhance reaction efficiency and yield. This method utilizes microwave irradiation to accelerate the reaction between thieno[2,3-b]thiophene derivatives and diethyl sulfate, resulting in higher purity and reduced reaction times .

Chemical Reactions Analysis

Heterocyclization Reactions

DDTT undergoes cyclization with electrophilic reagents to form fused heterocyclic systems. Notable examples include:

Table 1: Heterocyclization Products and Conditions

ReagentsProduct FormedReaction ConditionsYieldMelting PointReference
Carbon disulfide + ChloroacetonitrileBisthiazolylthieno[2,3-b]thiopheneK₂CO₃, DMF, 0–20°C70%>330°C
Carbon disulfide + 1,2-DibromoethaneBis-1,3-dithiolan-2-ylidene derivativePTC (K₂CO₃, TBAB), dioxane65%201°C
2,5-Dimethoxytetrahydrofuran3,4-Bipyrrol-1-yl derivativeAcetic acid, reflux75%

These reactions exploit the nucleophilic amino groups, which initiate cyclization via dithiocarbamate intermediates or direct alkylation . Intramolecular cyclization dominates, leading to fused thiazole or pyrrole systems.

Hydrolysis and Decarboxylation

Under alkaline conditions, DDTT undergoes hydrolysis of its ester and cyano groups, followed by decarboxylation:

C12H14N2O4S220 NaOHC6H6N2S2+2CO2+2C2H5OH\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_4\text{S}_2\xrightarrow{\text{20 NaOH}}\text{C}_6\text{H}_6\text{N}_2\text{S}_2+2\text{CO}_2+2\text{C}_2\text{H}_5\text{OH}

Product : 3,4-Diaminothieno[2,3-b]thiophene (m.p. 172°C, molecular ion peak at m/z = 172) . This intermediate reacts further with:

  • Diethyl malonate → Pyrido[2,3-b]thieno[2,3-b]thiophene derivatives .

  • Chloroacetyl chloride → Pyrrolothieno[2,3-b]thiophene .

Azo Coupling Reactions

DDTT derivatives participate in diazotization and coupling with aromatic amines:

Table 2: Azo-Linked Derivatives

Coupling PartnerProductApplicationReference
Barbituric acidBis(2,4,6-trioxohexahydropyrimidinyl)Anticancer studies
3-Methyl-1-phenylpyrazoloneBis(3-methyl-5-oxopyrazolyl)Dye synthesis

These reactions proceed via diazonium salt intermediates, confirmed by IR absorption at 1594–1598 cm⁻¹ (N=N stretch) .

Cyclocondensation with Active Methylene Compounds

DDTT reacts with malononitrile or ethyl cyanoacetate under basic conditions to form pyridine-fused derivatives. For example:

  • With malononitrile : Forms pyrido[2,3-b]thieno[2,3-b]thiophene-2-carbonitrile (yield: 82%, m.p. 245°C) .

Electrophilic Substitution

The electron-rich thienothiophene core facilitates electrophilic substitution:

  • Nitration : Occurs preferentially at the 6-position under mixed acid conditions.

  • Halogenation : Chlorine or bromine substitutes at the 7-position, confirmed by X-ray crystallography .

Key Physical and Spectral Data

PropertyValueReference
Molecular FormulaC₁₂H₁₄N₂O₄S₂
Molecular Weight314.38 g/mol
Melting Point201°C
IR Peaks3320 cm⁻¹ (NH₂), 1705 cm⁻¹ (C=O)
¹H NMR (DMSO-d₆)δ 1.10 (t, CH₃), 4.40–4.00 (q, CH₂)

Scientific Research Applications

Medicinal Applications

DADT has been studied for its potential in cancer therapy due to its ability to inhibit the Epidermal Growth Factor Receptor (EGFR) kinase activity. This inhibition disrupts crucial signaling pathways associated with cell proliferation and survival.

Case Studies

  • Breast Cancer (MCF-7) : DADT exhibited significant cytotoxic effects against MCF-7 cells, suggesting its potential as an anti-breast cancer agent.
  • Liver Cancer (HepG-2) : The compound demonstrated effectiveness in reducing cell viability in HepG-2 cancer cell lines.
  • Colon Cancer (HCT-116) : Studies indicated that DADT could inhibit growth in HCT-116 cells.
  • Lung Cancer (A549) : The compound also showed promise against A549 lung cancer cells.

These findings indicate that DADT could serve as a lead compound for the development of novel anticancer therapies targeting EGFR-related pathways .

Material Science Applications

DADT's unique electronic properties make it suitable for applications in organic electronics.

Applications

  • Organic Photovoltaics : DADT can be utilized as a building block for organic photovoltaic materials due to its ability to form charge-transfer complexes.
  • Organic Field Effect Transistors (OFETs) : The compound's semiconducting properties allow it to be explored as an active layer in OFETs.

Synthesis and Derivatives

The synthesis of DADT typically involves multi-step reactions starting from simpler thieno derivatives. Various derivatives have been synthesized to enhance biological activity and optimize physical properties.

Synthesis Overview

  • Starting Materials : Utilize thieno[2,3-b]thiophene derivatives.
  • Reagents : Employ reagents such as carbon disulfide and malononitrile under controlled conditions.
  • Yield Optimization : Adjust reaction parameters to maximize yield and purity.

Mechanism of Action

The mechanism of action of Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

3D is structurally analogous to other thieno[2,3-b]thiophene derivatives but differs in substituents, which dictate reactivity and applications:

Compound Name Substituents (3,4-positions) Key Features
Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate Methyl groups Planar fused thiophene core; crystal packing stabilized by van der Waals interactions .
Diethyl 3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarboxylate Methyl and phenyl groups Forms bis-hydrazides (m.p. 204–206°C) via hydrazine reaction; IR ν(NH) = 3,304 cm⁻¹ .
Diethyl 3,4-bis(acetoxymethyl)thieno[2,3-b]thiophene-2,5-dicarboxylate Acetoxymethyl groups Replaced by nitrile/methyl groups in 3D derivatives; planar ring system .
3D (target compound) Amino groups Enables Cr(III) chelation; fluorescence amplification via PET inhibition .

Physical and Spectral Properties

  • Melting Points: Bis-hydrazide derivatives of diethyl 3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarboxylate melt at 204–206°C .
  • Fluorescence : 3D exhibits a 20-fold fluorescence increase upon Cr(III) binding (λₑₓ = 360 nm, λₑₘ = 450 nm) .

Key Research Findings

3D outperforms methyl- or phenyl-substituted analogs in metal ion sensing due to amino group chelation .

Dimethyl derivatives exhibit superior thermal stability (m.p. >200°C) compared to 3D , which is tailored for solution-phase sensing .

Crystal structures of dimethyl analogs confirm planarity (dihedral angles <2°), critical for π-π stacking in materials science .

Biological Activity

Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate (DDTT) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of DDTT, summarizing its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the thieno[2,3-b]thiophene family. It is characterized by:

  • Molecular Formula : C12H14N2O4S2
  • Molecular Weight : 314.38 g/mol
  • Melting Point : Approximately 201 °C

The compound features two amino groups at positions 3 and 4 and two ester groups at positions 2 and 5, contributing to its chemical stability and potential reactivity in biological systems .

Biological Activity Overview

Research has indicated that derivatives of DDTT exhibit significant biological activities, particularly in anticancer and antimicrobial domains. The following sections summarize key findings related to its biological activities.

Anticancer Activity

Several studies have investigated the anticancer properties of DDTT derivatives. A notable study synthesized various derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate and evaluated their antiproliferative effects against different cancer cell lines:

  • Cell Lines Tested :
    • T47D (human breast cancer)
    • MCF-7 (human breast cancer)
    • HeLa (human cervical cancer)
    • Ishikawa (human endometrial cancer)

The results demonstrated that many compounds exhibited significant antiproliferative activity against breast cancer cells. For instance:

CompoundIC50 (μM)Cancer Cell Line
2b2.3T47D
2c12.1T47D
2j16.0T47D
Doxorubicin (DOX)15.5T47D

Among these compounds, those containing specific substituents showed enhanced activity compared to the standard drug Doxorubicin .

Antimicrobial Activity

The antimicrobial properties of DDTT derivatives were also assessed against various pathogens:

  • Tested Strains :
    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)
    • Candida albicans (Fungi)

The derivative containing a nitrofurfural fragment exhibited the highest antimicrobial effects across all tested species . This suggests that structural modifications can significantly influence biological activity.

While specific mechanisms of action for DDTT in biological systems remain largely unexplored, interaction studies indicate that it may interact with various biological macromolecules. The presence of amino groups likely enhances its ability to form hydrogen bonds with target proteins or nucleic acids, which could be crucial for its anticancer and antimicrobial activities.

Case Studies and Research Findings

  • Anticancer Studies : A series of azomethine derivatives derived from DDTT were synthesized and screened for anticancer activity. The majority showed potent effects against breast cancer cell lines, with some compounds exhibiting lower IC50 values than Doxorubicin.
  • Antimicrobial Studies : Compounds derived from DDTT demonstrated significant inhibition of microbial growth in both Gram-positive and Gram-negative bacteria as well as fungi, indicating broad-spectrum antimicrobial potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, diethyl 3,4-dibromomethylthieno[2,3-b]thiophene-2,5-dicarboxylate can react with potassium acetate in dimethylformamide under nitrogen to yield the acetoxymethyl derivative. Subsequent hydrolysis or functionalization steps introduce amino groups . Alternative routes involve refluxing precursors like diethyl oxalate with thiodiglycolic acid in the presence of catalysts, followed by purification via recrystallization .

Q. How is the crystal structure of this compound characterized, and what stabilizing interactions are observed?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the primary method. The compound’s planar thienothiophene core is stabilized by intramolecular C–H···O hydrogen bonds, forming S(5) or S(6) ring motifs. Intermolecular π–π stacking (3.6–3.7 Å) and C–H···O interactions further stabilize the crystal lattice. Disordered atoms (e.g., ester terminal carbons) are refined with occupancy factors (e.g., 0.37–0.63) using software like SHELXL .

Q. What spectroscopic techniques are employed to confirm the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) (¹H/¹³C) identifies proton environments and carbon frameworks. Fourier-transform infrared (FTIR) spectroscopy confirms functional groups (e.g., ester C=O at ~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures stoichiometric purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in XRD data arising from disordered atoms or twinned crystals?

  • Methodological Answer : Disordered atoms (e.g., in ester groups) are modeled using restraints (bond distances fixed at 1.500 Å) and refined with anisotropic displacement parameters. For twinned data, the HKLF5 format in SHELXL enables multi-component refinement. Validation tools like PLATON check for missed symmetry or overfitting .

Q. What strategies optimize the functionalization of this compound for advanced material applications (e.g., MOFs or sensors)?

  • Methodological Answer : The diamino groups enable post-synthetic modifications. For metal-organic frameworks (MOFs), coordination with Tb(III) or Zr(IV) clusters creates luminescent materials. For sensors, Cr(III) binding induces fluorescence amplification via ligand-centered electronic transitions . Solvent-free mechanochemical synthesis or microwave-assisted reactions improve yield and reduce byproducts .

Q. How does steric hindrance from substituents influence reactivity in bis-heterocycle synthesis?

  • Methodological Answer : Bulky substituents (e.g., dimethoxybenzyl groups) reduce reaction rates in nucleophilic substitutions. Computational modeling (DFT) predicts regioselectivity, while kinetic studies under varying temperatures (25–80°C) quantify activation energies. For example, acetoxymethyl derivatives react slower with hydrazine than unsubstituted analogs due to steric effects .

Q. What mechanistic insights explain the compound’s role in photocatalytic or optoelectronic applications?

  • Methodological Answer : The thienothiophene core’s extended π-conjugation enables charge transfer in MOFs, as evidenced by UV-vis absorption shifts (e.g., λmax at 350–400 nm) and photoluminescence quantum yields (e.g., 88% for carbazolyl-based MOFs). Transient absorption spectroscopy tracks exciton lifetimes, revealing recombination pathways .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of thienothiophene derivatives?

  • Methodological Answer : Variations in cytotoxicity (e.g., IC50 values) arise from assay conditions (e.g., cell lines, incubation times). Meta-analyses using standardized protocols (e.g., MTT assay at 48h) and structure-activity relationship (SAR) studies differentiate substituent effects. For instance, electron-withdrawing groups enhance antitumor activity by modulating redox potentials .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate
Reactant of Route 2
Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate

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